molecular formula C9H12O2 B12444315 (E)-3-(cyclohex-1-en-1-yl)acrylicacid

(E)-3-(cyclohex-1-en-1-yl)acrylicacid

Cat. No.: B12444315
M. Wt: 152.19 g/mol
InChI Key: HTBJZZUJRAWYLX-UHFFFAOYSA-N
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Description

(E)-3-(cyclohex-1-en-1-yl)acrylicacid is an organic compound that features a cyclohexene ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(cyclohex-1-en-1-yl)acrylicacid typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between cyclohexanone and acrolein to form the intermediate compound.

    Dehydration: The intermediate undergoes dehydration to form the desired this compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(cyclohex-1-en-1-yl)acrylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: May be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Could be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (E)-3-(cyclohex-1-en-1-yl)acrylicacid would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simple alkene with a cyclohexane ring.

    Acrylic Acid: A simple unsaturated carboxylic acid.

    Cyclohexanone: A ketone with a cyclohexane ring.

Uniqueness

(E)-3-(cyclohex-1-en-1-yl)acrylicacid is unique due to the combination of the cyclohexene ring and the acrylic acid moiety, which imparts distinct chemical and physical properties compared to its individual components.

Properties

IUPAC Name

3-(cyclohexen-1-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBJZZUJRAWYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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